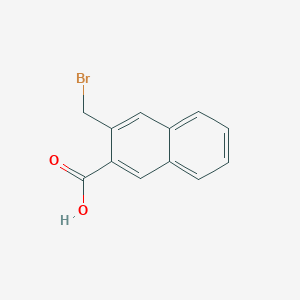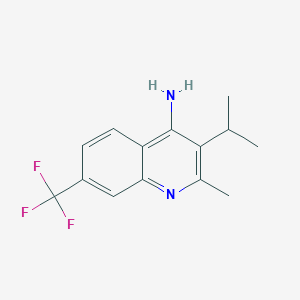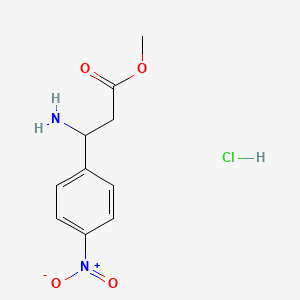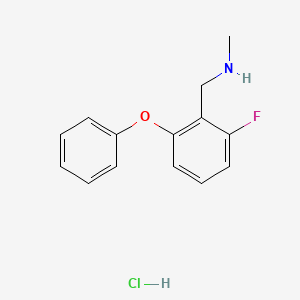
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the reaction of an aromatic aldehyde with an amine to form an imine, which is then cyclized to form the isoquinoline core.
Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the isoquinoline core with an appropriate alkyl halide under basic conditions to form the desired product.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow synthesis and the use of automated reactors.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceutical drugs.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer or neurodegenerative diseases. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline core, known for its biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at position 1, used in medicinal chemistry.
Uniqueness
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
20232-65-9 |
|---|---|
Molekularformel |
C16H23NO2 |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
YOUNAVYUPVYFAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)
![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)







